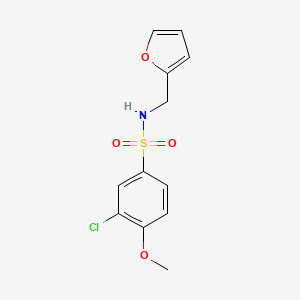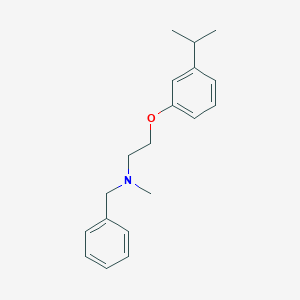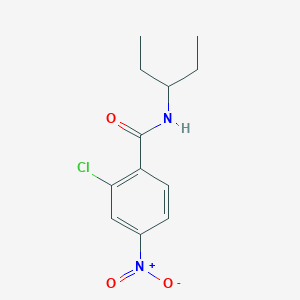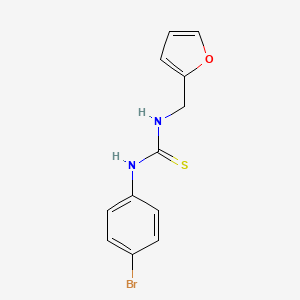![molecular formula C17H15NO5S B5704431 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, also known as MTAISA, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAISA is a derivative of isophthalic acid, which is widely used in the production of polymers, resins, and pharmaceuticals. MTAISA has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
Wirkmechanismus
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid exerts its biological effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) activation, which is a key mediator of inflammation and cancer. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis.
Biochemical and Physiological Effects:
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been shown to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer cells. Additionally, 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has several advantages as a research tool, including its high solubility in water and organic solvents, and its stability under various conditions. However, 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has some limitations, including its high cost of synthesis and the need for further studies to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid. One area of interest is the development of new drugs based on the structure of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, which could have applications in the treatment of cancer, inflammation, and bacterial infections. Another area of interest is the use of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and biomedical imaging. Additionally, further studies are needed to determine the toxicity and potential side effects of 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid, as well as its mechanism of action in various biological systems.
Synthesemethoden
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid can be synthesized through various methods, including the reaction of isophthalic acid with 4-methylthiophenol and acetic anhydride. The reaction is catalyzed by sulfuric acid, and the product is purified through recrystallization. Other methods of synthesis include the reaction of isophthalic acid with 4-methylthiophenol and acetic acid, or the reaction of 4-methylthiophenol with isophthaloyl chloride followed by acetylation.
Wissenschaftliche Forschungsanwendungen
5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs. 5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid has also been used as a fluorescent probe for the detection of metal ions, and as a catalyst for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
5-[[2-(4-methylphenyl)sulfanylacetyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-10-2-4-14(5-3-10)24-9-15(19)18-13-7-11(16(20)21)6-12(8-13)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTMXQYEHSHFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({[(4-Methylphenyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![4-chloro-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5704411.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)



